Product packaging for Benzanthrin A(Cat. No.:CAS No. 103523-24-6)

Benzanthrin A

Cat. No.: B217797
CAS No.: 103523-24-6
M. Wt: 634.7 g/mol
InChI Key: LEUWPSNVHJODDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzanthrin A (CAS 103523-24-6) is a novel quinone antibiotic isolated from the fermentation broth of Nocardia lurida . This compound belongs to a distinct class of antibiotics characterized by a trihydroxy benz[a]anthraquinone chromophore and is a diglycoside where one sugar is C-linked and the other is O-linked . Its molecular formula is C 35 H 42 N 2 O 9 with a molecular weight of 634.72 g/mol . Research indicates that this compound exhibits significant activity against a range of Gram-positive pathogenic bacteria . Furthermore, it has demonstrated potential antitumor properties by inhibiting the growth of 9KB, 9PS, and 9ASK tumor cells in tissue culture studies . The specific mechanism of action, while not fully elucidated, is a key area of ongoing investigative research. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24NO3- B217797 Benzanthrin A CAS No. 103523-24-6

Properties

CAS No.

103523-24-6

Molecular Formula

C16H24NO3-

Molecular Weight

634.7 g/mol

IUPAC Name

2-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-1-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,8-dihydroxy-3-methylbenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C35H42N2O9/c1-15-11-18-12-23(39)29-30(33(42)19-9-8-10-22(38)28(19)34(29)43)27(18)35(46-25-14-21(37(6)7)32(41)17(3)45-25)26(15)24-13-20(36(4)5)31(40)16(2)44-24/h8-12,16-17,20-21,24-25,31-32,38-41H,13-14H2,1-7H3

InChI Key

LEUWPSNVHJODDS-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)C2=C(C3=C4C(=C(C=C3C=C2C)O)C(=O)C5=C(C4=O)C=CC=C5O)OC6CC(C(C(O6)C)O)N(C)C)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C4C(=C(C=C3C=C2C)O)C(=O)C5=C(C4=O)C=CC=C5O)OC6CC(C(C(O6)C)O)N(C)C)N(C)C)O

Other CAS No.

103618-16-2

Synonyms

benzanthrin A

Origin of Product

United States

Isolation, Fermentation, and Biotechnological Production of Benzanthrin a

Microbial Source Identification and Cultivation (Nocardia lurida)

The production of Benzanthrins A and B has been definitively linked to the microorganism Nocardia lurida nih.govnih.govresearchgate.net. Nocardia species are aerobic, Gram-positive actinomycetes commonly found in soil and other natural environments wikipedia.orgnih.gov. For the cultivation of Nocardia lurida specifically for Benzanthrin A production, a defined fermentation medium has been employed. This medium typically comprises glucose as a carbon source, yeast extract and selected peptones as nitrogen sources, and calcium carbonate (CaCO3) as a buffering agent nih.gov.

The timeline for this compound production within the fermentation process has been characterized. In shake flask fermentations, the antibiotics are primarily detected around 66 hours. When scaled up to 14-liter fermentors, their presence is noted from 66 to 162 hours, indicating a period of active biosynthesis and accumulation within the culture nih.gov. Generally, Nocardia species grow slowly on nonselective media and are strict aerobes, capable of growing across a wide temperature range wikipedia.org.

Extraction Procedures from Fermentation Broth (e.g., Solvent-Based Methodologies)

Following the fermentation process, this compound is recovered from the fermentation broth using solvent-based extraction methodologies. Dichloromethane (CH2Cl2) has been identified as an effective solvent for extracting Benzanthrins A and B from the fermentation broth nih.govresearchgate.net. In some instances, concentrated butanol extracts of the fermentation broths have also been utilized in the initial stages of isolation nih.gov.

The general principle of solvent extraction involves partitioning the target compound from the aqueous fermentation broth into an organic solvent. The choice of solvent is critical and depends on the polarity and solubility characteristics of the compound being extracted. Polar solvents like ethanol (B145695) and methanol (B129727), or medium-polar solvents like acetone, are often used in various combinations for extracting bioactive compounds mdpi.comfoodandnutritionresearch.net. Dichloromethane, being a relatively non-polar to moderately polar solvent, is well-suited for extracting moderately polar organic molecules like quinone antibiotics.

Table 1: Solvents Used for this compound Extraction

SolventSource Reference(s)Notes
Dichloromethane (CH2Cl2) nih.govresearchgate.netEffective for extracting Benzanthrins A & B
Butanol nih.govUsed in concentrated extracts of broth

Advanced Chromatographic Purification Techniques for this compound Isolation (e.g., Countercurrent Chromatography)

After initial extraction, this compound requires purification to isolate it in an analytically pure form. The purification process described in the literature involves a multi-step chromatographic approach. Initially, the extracted compounds are purified using solid-phase chromatography, specifically Sephadex LH-20 and diol-bonded silica (B1680970) gel nih.govresearchgate.net. These techniques separate compounds based on their size and polarity, respectively.

A key advanced technique employed for the final purification of Benzanthrins A and B is Countercurrent Chromatography (CCC). CCC is a liquid-liquid partition chromatography that does not rely on solid stationary phases mdpi.comaocs.orgmdpi.com. This characteristic eliminates issues associated with irreversible adsorption, peak tailing, and sample loss that can occur with solid supports mdpi.com. CCC utilizes the differential distribution of compounds between two immiscible liquid phases, providing high separation efficiency and capacity, making it ideal for isolating bioactive molecules from complex natural product mixtures mdpi.comaocs.orgmdpi.com. The combination of these chromatographic steps—Sephadex LH-20, diol-bonded silica gel, and CCC—allows for the isolation of analytically pure Benzanthrins A and B nih.govresearchgate.net.

Table 2: Chromatographic Purification Steps for this compound

StepTechniquePrinciple of SeparationNotes
1Solvent ExtractionDifferential solubilityInitial recovery from fermentation broth using organic solvents.
2Sephadex LH-20 ChromatographySize exclusionSeparates molecules based on size.
3Diol-bonded Silica GelNormal-phase partitionSeparates molecules based on polarity.
4Countercurrent Chromatography (CCC)Liquid-liquid partitionHigh-efficiency separation without solid support, isolates pure compounds.

Optimization Strategies for Enhanced Biosynthetic Production

Enhancing the biosynthetic production of this compound from Nocardia lurida is a critical area for improving yield and efficiency. Strategies for optimizing secondary metabolite production in microorganisms, including Nocardia species, encompass several approaches:

Strain Improvement: Classical strain improvement methods, such as random mutagenesis followed by screening, can be employed to select for Nocardia lurida variants with higher this compound production capabilities mdpi.comnih.gov. More advanced genetic engineering techniques, including targeted gene modifications or promoter replacements, can also significantly boost yields, as demonstrated in other microbial systems mdpi.commdpi.com.

Media Optimization: Adjusting the composition of the fermentation medium is a fundamental strategy. This involves optimizing carbon and nitrogen sources, as well as the inclusion of specific supplements or inducers that can stimulate secondary metabolite biosynthesis nih.govmdpi.comfrontiersin.org. For Nocardia lurida, the base medium includes glucose, yeast extract, peptones, and CaCO3 nih.gov. Further studies could explore the impact of varying concentrations or alternative nutrient sources.

Fermentation Parameter Control: Precise control and optimization of fermentation parameters such as temperature, pH, aeration, and agitation are crucial for maximizing metabolite production mdpi.comfrontiersin.org. Monitoring metabolic parameters like oxygen uptake rate (OUR) and carbon dioxide evolution rate (CER) can guide feeding strategies to maintain optimal conditions throughout the fermentation google.com.

Metabolic Engineering and Systems Biology: Integrating knowledge from genome sequencing, metabolic engineering, and systems biology can lead to the development of Nocardia species into robust microbial cell factories capable of high-yield production of secondary metabolites like this compound researchgate.net.

While specific optimization data for this compound production is limited in the provided search results, these general strategies are applicable and form the basis for future research aimed at increasing its yield.

Comprehensive Structural Characterization and Elucidation of Benzanthrin a

Foundation of Structural Assignment (e.g., Degradative Analysis)

Early investigations into the structure of Benzanthrin A, alongside its isomer Benzanthrin B, utilized degradative analysis as a foundational step. These chemical methods involve breaking down the complex molecule into smaller, more manageable fragments, which are then analyzed. This approach helps in identifying key structural motifs and functional groups present in the original compound jst.go.jpnih.gov. For this compound, degradative studies were instrumental in establishing that the molecule is a diglycoside of a trihydroxy benz[a]anthraquinone chromophore. These studies revealed that one sugar moiety is attached via a carbon-carbon bond, while the other is linked through an oxygen atom, a crucial insight into its glycosidic linkages jst.go.jpnih.gov.

High-Resolution Spectroscopic Techniques for Definitive Structure Determination

Following initial degradative insights, high-resolution spectroscopic techniques were employed to provide definitive structural assignments, including stereochemical details and functional group identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for organic structure determination, offering unparalleled insights into atomic connectivity and stereochemistry. While specific detailed NMR data for this compound were not extensively detailed in the provided search snippets, NMR is universally recognized for its capability to elucidate complex structures numberanalytics.comucla.eduuniversiteitleiden.nlresearchgate.netorganicchemistrydata.org. Advanced NMR experiments, such as 2D NMR (COSY, TOCSY, NOESY, HSQC, HMBC), are critical for mapping out the precise arrangement of atoms and confirming stereochemical assignments, particularly for glycosidic linkages and chiral centers within the benzanthrin structure frontiersin.org. The differences in stereochemistry of the O-glycosidic sugar between this compound and Benzanthrin B were likely resolved through detailed NMR analysis, including NOESY experiments sensitive to spatial proximity of protons.

Fourier Transform Infrared (FTIR) spectroscopy provides vital information about the functional groups present within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. FTIR is a standard method for identifying characteristic bonds such as hydroxyl (O-H), carbonyl (C=O), and various C-C and C-O stretching and bending vibrations ucla.eduresearchgate.netthermofisher.comresearchgate.net. For benzanthrone (B145504) derivatives, FTIR has been used to identify amide bands, hydroxyl groups, and other characteristic functional groups researchgate.netthermofisher.com. Given the quinone and glycosidic nature of this compound, FTIR would reveal characteristic absorptions corresponding to these functionalities, aiding in confirming the presence of hydroxyl groups on the anthraquinone (B42736) core and the carbohydrate moieties.

Table 1: Expected FTIR Absorptions for this compound

Functional GroupTypical Wavenumber (cm⁻¹)Expected Observation in this compound
O-H Stretch (hydroxyl)3200-3500Broad band, indicative of glycosidic hydroxyls and phenolic hydroxyls on the chromophore
C=O Stretch (quinone)1630-1680Strong absorption, characteristic of the quinone carbonyls
C=C Stretch (aromatic)1450-1600Multiple bands, indicating the aromatic rings of the anthraquinone system
C-O Stretch (glycosidic)1000-1250Bands associated with ether linkages in the sugar residues
C-H Stretch (aliphatic)2850-2960Bands from the sugar moieties

Mass Spectrometry (MS) is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns ucla.eduslideshare.netwikipedia.org. Fast Atom Bombardment Mass Spectrometry (FAB-MS) was specifically employed in the study of Benzanthrins A and B, revealing that these two compounds are isomers jst.go.jpnih.gov. This technique provides the molecular ion peak, confirming the exact molecular mass, and subsequent fragmentation patterns can help in identifying subunits, such as the aglycone and the sugar residues, and their linkages. Fragmentation analysis, whether in-source or via tandem MS, allows for the deduction of structural elements by observing characteristic fragment ions slideshare.netwikipedia.orglibretexts.org.

Ultraviolet-Visible (UV-Vis) spectroscopy is crucial for characterizing molecules containing conjugated pi-electron systems, known as chromophores numberanalytics.comucla.edulibretexts.orgneliti.commdpi.com. The benz[a]anthraquinone core of this compound is a highly conjugated system, responsible for its color and its absorption of light in the UV-Vis region. UV-Vis spectroscopy allows for the determination of characteristic absorption maxima (λmax) and their corresponding absorbance values, providing information about the extent of conjugation and the electronic transitions occurring within the molecule libretexts.orgmdpi.com. For this compound, UV-Vis data would confirm the presence of the extended conjugated system of the anthraquinone moiety.

Table 2: UV-Vis Spectroscopic Significance for this compound

Spectroscopic TechniquePrimary Use for this compoundExpected Information Gained
UV-Vis SpectroscopyChromophore Characterization, Conjugation AnalysisIdentification of absorption maxima (λmax) related to the benz[a]anthraquinone system, indicating the extent of conjugation.

Raman spectroscopy, like FTIR, provides information about molecular vibrations and serves as a powerful tool for vibrational fingerprinting, enabling the identification and characterization of molecular structures ucla.eduresearchgate.netreadthedocs.ioyoutube.com. While less frequently mentioned for this compound specifically in the provided snippets, it is often used in conjunction with FTIR for comprehensive structural analysis, particularly for complex natural products or their derivatives researchgate.net. Raman spectroscopy can detect specific vibrational modes of functional groups and molecular skeletons, offering complementary data to FTIR for a complete structural understanding.

Compound Names Table:

this compound

Benzanthrin B

Benz[a]anthraquinone

Nocardia lurida

Stereochemical Differentiation of this compound and its Isomers (e.g., Benzanthrin B)

Benzanthrins A and B are recognized as isomeric compounds, with their distinction primarily arising from differences in stereochemistry researchgate.netnih.gov. Specifically, research indicates that these two compounds differ in the stereochemical configuration of their O-glycosidic sugar moiety researchgate.netnih.gov.

While the precise details of these stereochemical variations, such as specific configurations at chiral centers or distinct spectroscopic signatures (e.g., NMR chemical shifts, coupling constants, or specific rotation values), are not extensively detailed in the provided literature, the difference in stereochemistry has been linked to functional distinctions between the two compounds. For instance, this compound has been observed to induce a reversal of adenosine (B11128) cyclic 3′,5′-monophosphate-induced morphological changes in AC glioma tumor cells, a phenomenon not replicated by Benzanthrin B researchgate.net. This suggests that the subtle alterations in three-dimensional molecular arrangement due to stereochemistry significantly influence their biological interactions and activities.

The elucidation of such stereochemical differences typically relies on advanced analytical techniques. These commonly include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques like COSY, TOCSY, and NOESY are instrumental in mapping proton-proton and proton-carbon connectivities, providing insights into spatial arrangements and relative stereochemistry longdom.orgwordpress.com. Differences in chemical shifts and coupling constants between isomers can often pinpoint stereochemical variations.

X-ray Crystallography: This technique offers definitive three-dimensional structural information by analyzing the diffraction pattern of X-rays passing through a crystal, thereby resolving the exact arrangement of atoms in space libretexts.orgmdpi.combiomedpharmajournal.orguni.edu.

Chiral Chromatography: Methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using chiral stationary phases are employed to separate enantiomers and diastereomers, allowing for the analysis of enantiomeric excess or purity nih.govchromatographyonline.comtaylorandfrancis.com.

Optical Rotation: Measurement of the specific rotation ([α]D) can distinguish between enantiomers, as they rotate plane-polarized light in opposite directions gcms.czgoalparacollege.ac.inwikipedia.org.

Although the search results confirm a stereochemical difference between this compound and Benzanthrin B, specific comparative data tables detailing these distinctions (e.g., specific rotation values, key NMR resonance differences, or crystallographic parameters) were not found within the provided literature snippets. The primary finding remains the qualitative difference in the stereochemistry of the O-glycosidic sugar, which has functional implications.

Biosynthesis of Benzanthrin A: Pathway Delineation and Enzymology

Elucidation of Precursor Molecules and Metabolic Flux

The fundamental building blocks for polyketide biosynthesis are typically small acyl-CoA esters, primarily acetyl-CoA and malonyl-CoA, derived from central carbon metabolism ftb.com.hrnih.gov. These precursors are activated and sequentially added to a growing polyketide chain. In the case of Type II PKS systems, which are responsible for the biosynthesis of aromatic polyketides, the process begins with a starter unit (often acetyl-CoA or propionyl-CoA) and extender units (typically malonyl-CoA) ftb.com.hrnju.edu.cn. These units undergo decarboxylative Claisen condensation reactions to extend the carbon chain.

Metabolic flux analysis is a critical tool for understanding the rate of turnover of molecules through these pathways wikipedia.orgembopress.org. It quantifies the flow of metabolites, providing insights into how efficiently precursor molecules are channeled into the desired biosynthetic pathway and how flux is regulated under different cellular conditions embopress.orgnih.gov. For Benzanthrin A, understanding metabolic flux would involve tracing the flow of acetyl-CoA and malonyl-CoA into the pathway and identifying rate-limiting steps or bottlenecks wikipedia.orgmdpi.com. Genetic engineering approaches can also be used to manipulate metabolic flux, aiming to enhance the production of specific natural products by redirecting carbon flow google.com.

Table 1: General Precursor Molecules in Polyketide Biosynthesis

Precursor MoleculeTypical Role in Polyketide SynthesisSource in Central Metabolism
Acetyl-CoAStarter unit, Extender unitPyruvate, Fatty acid oxidation
Malonyl-CoAExtender unitAcetyl-CoA carboxylation
Propionyl-CoAStarter unit, Extender unitOdd-numbered fatty acids, Threonine metabolism

Identification and Characterization of Biosynthetic Enzymes

The biosynthesis of aromatic polyketides like those related to benzanthrins typically involves a set of enzymes encoded by a dedicated biosynthetic gene cluster nih.govftb.com.hrnju.edu.cnfrontiersin.org. Type II PKS systems are characterized by a modular architecture, where individual enzymes perform specific functions in the assembly line. Key enzymes include:

Ketosynthase (KS) and Chain Length Factor (CLF): These form a heterodimer that catalyzes the decarboxylative Claisen condensation, extending the polyketide chain ftb.com.hrnju.edu.cn.

Acyl Carrier Protein (ACP): This protein acts as a swinging arm, tethering the growing polyketide intermediate and presenting it to the catalytic sites of other enzymes ftb.com.hrnju.edu.cn.

Ketoreductase (KR), Cyclase (CYC), and Aromatase: These enzymes are responsible for modifying the polyketide backbone, including reduction, cyclization, and aromatization steps, leading to the characteristic aromatic structure nju.edu.cn.

Beyond the core PKS machinery, a variety of "tailoring enzymes" are often involved in post-PKS modifications. These can include oxidases, reductases, methyltransferases, and glycosyltransferases, which introduce further structural complexity and diversity to the final natural product nih.govrsc.org. For angucycline antibiotics, which share structural similarities with benzanthrins, glycosylation by specific glycosyltransferases is a crucial step in their biosynthesis nih.gov. The identification and characterization of these enzymes are typically achieved through gene cloning, heterologous expression, and biochemical assays nih.govrsc.org.

Table 2: Key Enzymes in Type II Polyketide Synthase (PKS) Systems

Enzyme ComponentPrimary FunctionNotes
KS (Ketosynthase)Catalyzes decarboxylative Claisen condensation for chain extension.Forms a heterodimer with CLF.
CLF (Chain Length Factor)Essential component of the KS-CLF heterodimer; influences chain length.Works in conjunction with KS.
ACP (Acyl Carrier Protein)Binds and presents the growing polyketide chain to catalytic sites.Carries the phosphopantetheine prosthetic group.
KR (Ketoreductase)Reduces the ketone group at the β-position of the polyketide chain.Can be stereospecific.
CYC (Cyclase)Facilitates the cyclization of the polyketide chain.Crucial for forming ring structures.
AromataseCatalyzes the aromatization of the polyketide backbone, forming aromatic rings.Often involves dehydration and tautomerization.
Tailoring EnzymesPost-PKS modifications (e.g., glycosylation, hydroxylation, methylation).Contribute to structural diversity and biological activity. Glycosyltransferases are common examples.

Genetic Engineering Approaches for Pathway Manipulation

Genetic engineering plays a pivotal role in deciphering and manipulating natural product biosynthetic pathways jainuniversity.ac.inosti.govpressbooks.pubwikipedia.org. For compounds like this compound, these approaches are employed to:

Identify Biosynthetic Gene Clusters: Genome sequencing and bioinformatics tools are used to identify gene clusters encoding putative PKS and tailoring enzymes frontiersin.orgfrontiersin.org.

Confirm Gene Function: Genes encoding specific enzymes can be inactivated (knock-out) or overexpressed in the producing organism or in a heterologous host to determine their role in the pathway nih.govosti.gov.

Enhance Production: Manipulating the expression levels of pathway genes, optimizing precursor supply, or modifying regulatory elements can lead to increased yields of this compound google.com.

Generate Analogs: Site-directed mutagenesis of enzyme-encoding genes can alter catalytic activity, leading to the production of novel this compound analogs with potentially different properties researchgate.net.

The mention of this compound in patent literature concerning genome and pathway engineering google.com underscores the application of these techniques in its study. Similarly, genetic manipulation has been instrumental in identifying compounds like other benzanthrins researchgate.net.

Table 3: Genetic Engineering Strategies in Natural Product Biosynthesis

StrategyObjectiveExample Application Context
Gene Cluster IdentificationLocating the set of genes responsible for a specific natural product's synthesis.Genome mining for PKS gene clusters frontiersin.orgfrontiersin.org.
Gene Knockout/InactivationDetermining the essentiality of a specific gene or enzyme in a pathway.Disruption of glycosyltransferase genes in angucycline biosynthesis to identify sequential glycosylation steps nih.gov.
Gene OverexpressionIncreasing the cellular levels of specific enzymes to enhance pathway flux or product yield.Enhancing the expression of rate-limiting enzymes.
Heterologous ExpressionReconstructing and expressing a biosynthetic pathway in a heterologous host organism (e.g., E. coli, yeast).Enabling the study and production of compounds from organisms that are difficult to culture or manipulate researchgate.net.
Site-Directed MutagenesisAltering the sequence of a gene to modify the encoded enzyme's structure and function.Creating novel polyketide analogs by changing PKS domains or tailoring enzyme active sites plos.org.
Pathway EngineeringModifying metabolic flux and enzyme activities to optimize product formation.Balancing competing pathways and enhancing flux towards this compound google.com.

Comparative Biosynthesis with Related Polyketide Natural Products

This compound's biosynthesis can be compared to that of other polyketides, particularly angucyclines and other aromatic polyketides, which share common biosynthetic machinery. Angucyclines, for instance, possess a benz[a]anthracene core synthesized by Type II PKS, followed by various tailoring steps nih.gov. This shared core structure suggests that this compound likely utilizes a similar Type II PKS assembly line for its initial backbone formation.

The diversity within polyketides arises from variations in starter units, extender units, the number of condensation cycles, and the specific repertoire of tailoring enzymes ftb.com.hrplos.org. For example, while some polyketides incorporate simple aromatic rings, others feature complex macrolactone rings or polyene structures, reflecting differences in their PKS architecture and post-PKS modifications ftb.com.hrresearchgate.net. Comparative studies often involve analyzing the gene clusters of related compounds to identify conserved enzymes and novel tailoring activities that contribute to structural and functional differences nih.govplos.orgfrontiersin.org. Understanding these evolutionary relationships and mechanistic variations provides a framework for predicting and engineering the biosynthesis of novel polyketides.

Chemical Synthesis of Benzanthrin a and Its Structural Analogues

Total Synthesis Approaches to the Benzanthrin A Core and Glycosidic Moiety

The total synthesis of this compound necessitates a strategic approach to assemble both the benz[a]anthraquinone chromophore and its associated glycosidic units. This compound is identified as a di-glycoside of a trihydroxy benz[a]anthraquinone, featuring one carbon-linked sugar and one oxygen-linked sugar, with the latter differing in stereochemistry between this compound and its isomer, Benzanthrin B. nih.gov

The core pseudoaglycone of this compound is based on the benz[a]anthracene-7,12-dione skeleton, which is typically trihydroxylated. nih.govchembk.com The parent compound, benzanthrone (B145504), is a polycyclic aromatic hydrocarbon that serves as a precursor for many anthraquinone-based dyes. wikipedia.org Synthetic routes to benzanthrone and its derivatives often involve the reduction of anthraquinone (B42736) to anthrone, followed by alkylation reactions. wikipedia.org More sophisticated methods for constructing functionalized benzanthrone scaffolds include BBr3-promoted annulation of 8-aryl-1-naphthoic acid derivatives, employing Suzuki-Miyaura coupling followed by intramolecular Friedel-Crafts acylation. rsc.orgrsc.org These methods allow for the introduction of hydroxyl and methoxy (B1213986) groups, which are crucial for the this compound chromophore.

This compound possesses both a C-glycosidic and an O-glycosidic linkage, demanding precise control over regioselectivity and stereochemistry during glycosylation. nih.gov The development of effective glycosylation methods is paramount for the synthesis of complex glycosylated natural products. uga.edursc.orgrsc.orgresearchgate.net

O-Glycosylation: Various glycosyl donors, such as glycosyl bromides, fluorides, trichloroacetimidates, and thioglycosides, activated by specific promoters, are employed. rsc.orgrsc.org For anthraquinones, microbial and enzymatic glycosylation strategies have emerged as powerful tools. For instance, glycosyltransferases expressed in E. coli have been used to synthesize O-glucosides of anthraquinones like alizarin, yielding compounds with enhanced biological activity. mdpi.comnih.gov Fungal glycosylation using strains like Beauveria bassiana has also been demonstrated to selectively glycosylate anthraquinones, leading to derivatives with improved activity. usu.edu

C-Glycosylation: The synthesis of C-glycosylated anthraquinones often involves strategies such as Diels-Alder reactions with preformed glycosyl dienes. nih.govresearchgate.netacs.org These methods offer stability and have been explored for creating diverse aryl-C-glycoside libraries. researchgate.netacs.org

The difference between this compound and B lies in the stereochemistry of the O-glycosidic sugar, highlighting the critical need for stereocontrolled glycosylation methodologies. nih.gov

Design and Synthetic Routes for this compound Derivatives and Analogues

The exploration of this compound derivatives and analogues is driven by the desire to understand structure-activity relationships (SAR) and to develop compounds with improved or novel biological properties.

The anthraquinone chromophore serves as a versatile platform for chemical modification. researchgate.netlongdom.orgpsu.eduresearchgate.netrsc.org Strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig couplings are widely used to introduce aryl and other carbon-based substituents onto the anthraquinone core. researchgate.netcolab.ws

C-H Functionalization: Direct functionalization of C-H bonds offers atom-economical routes to introduce diverse groups. researchgate.netresearchgate.net

Introduction of Functional Groups: Hydroxyl, methoxy, and ethynyl (B1212043) groups can be strategically incorporated or modified. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net For example, benzanthrone ethynyl derivatives have been synthesized and studied for their photophysical properties. researchgate.net

Polyol Conjugation: Bonding polyols to the anthraquinone moiety can enhance solubility and modify functional properties. longdom.org

Development of Novel Synthetic Methodologies Applicable to this compound Scaffolds

The synthesis of complex molecules like this compound continually benefits from the development of new synthetic methodologies. These include:

One-Pot and Cascade Reactions: Strategies that enable the rapid assembly of polycyclic scaffolds through sequential reactions in a single vessel are highly valued. frontiersin.org

Biomimetic Synthesis: Mimicking natural biosynthetic pathways provides inspiration for efficient synthetic routes to complex natural products. oup.comengineering.org.cn

Chemo-enzymatic Approaches: Combining chemical synthesis with enzymatic transformations, particularly for glycosylation, offers high selectivity and efficiency. mdpi.comnih.govusu.eduoup.com

Catalysis: Advances in transition metal catalysis (e.g., palladium, gold) are crucial for selective bond formation and functionalization of complex scaffolds. rsc.orgrsc.orgresearchgate.netfrontiersin.org

Data Tables

Table 1: this compound - Key Properties and Classification

PropertyValueSource
CAS Number103523-24-6 chembk.comlookchem.com
Molecular FormulaCHNO chembk.comlookchem.com
Molecular Weight634.72 g/mol chembk.comlookchem.com
DescriptionDi-glycoside of a trihydroxy benz[a]anthraquinone chromophore nih.gov
Glycosidic LinkagesOne C-glycosidic, one O-glycosidic nih.gov
ClassQuinone antibiotic nih.govamanote.com
Biological ActivityPotential antitumor, inhibits Gram-positive bacteria & tumor cells nih.govmdpi.com

Table 2: Common Glycosylation Strategies Applied to Anthraquinones

Strategy/MethodGlycosyl Donor(s) UsedAglycone(s) StudiedKey Outcome/ObservationSource
O-Glycosylation
Microbial/EnzymaticUDP-glucose, Bromo sugarAlizarin, Anthraflavic acid, 2-amino-3-hydroxyanthraquinone (B92412)Enhanced solubility, increased biological activity, improved cell growth inhibition mdpi.comnih.govusu.edu
Koenigs-KnorrBromo sugarAnthraquinonyl derivativesSynthesis of glucosaminosides, studies on hydroxyl substitution effects nih.govacs.org
C-Glycosylation
Diels-Alder ReactionGlycosyl dienesAnthraquinone derivativesSynthesis of aryl-C-glycosides, stable glycosidic linkage nih.govresearchgate.netacs.org
High-Throughput Screen Various (promiscuous GTs)ε-rhodomycinone, other anthraquinonesIdentification of novel glycosides, glycodiversification nih.gov

Table 3: Anthraquinone Chromophore Modifications and Derivatization Strategies

Modification TypeKey Reagents/CatalystsIntroduced Groups/LinkagesApplication/EffectSource
Chromophore Functionalization
Suzuki-Miyaura CouplingPd catalysts, Arylboronic acidsAryl groupsSynthesis of bis-aryl(hetaryl)anthraquinones rsc.orgresearchgate.net
Friedel-Crafts AcylationBBrHydroxyl, Methoxy groupsSynthesis of benzanthrone derivatives rsc.orgrsc.org
C-H ActivationTransition metal catalystsVarious substituentsSite-specific functionalization researchgate.netresearchgate.net
Introduction of AlkynesVarious coupling reactionsEthynyl groupsPhotophysical studies, targeting G-quadruplexes rsc.orgresearchgate.net
Glycosidic Derivatization
GlycosylationGlycosyl donors, GlycosyltransferasesO-glycosides, C-glycosides, N-glycosides, S-glycosidesEnhanced solubility, stability, modulated bioactivity uga.edursc.orgrsc.orgresearchgate.netmdpi.comnih.govusu.edumdpi.comnih.gov
Polyol BondingReactions with polyolsPolyol ether/ester linkagesEnhanced solubility, stability, functionality longdom.org

Compound List

this compound

Benzanthrin B

Benzanthrone

Alizarin

Anthraflavic acid

2-amino-3-hydroxyanthraquinone

ε-rhodomycinone

Structure Activity Relationship Sar Studies of Benzanthrin a and Analogues

Correlating Specific Structural Features with Antimicrobial Activity

The antimicrobial efficacy of chemical compounds is intricately linked to their molecular architecture. SAR studies have identified several structural features that significantly impact activity against various pathogens. For instance, in benzazole derivatives, the presence of a benzothiazole (B30560) ring system was found to enhance antimicrobial activity against Staphylococcus aureus nih.gov. Similarly, the introduction of electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, at specific positions, like position 5 of benzazoles, has been shown to increase activity against fungi such as Candida albicans nih.gov.

Molecular Mechanism of Action Studies

Investigation of Cellular Targets in Bacterial Pathogens

While specific cellular targets of Benzanthrin A in bacterial pathogens have not been extensively detailed in the provided literature, research on related antimicrobial compounds offers insight into potential mechanisms. Antimicrobial agents often target essential bacterial processes, including cell wall synthesis, protein synthesis, nucleic acid replication, and metabolic pathways. For instance, benzothiazole (B30560) derivatives have been shown to inhibit bacterial enzymes such as Escherichia coli dihydroorotase and DNA gyrase B, interfering with critical cellular functions through interactions like hydrogen bonding and hydrophobic binding within enzyme active sites mdpi.comnih.govnih.gov. Other classes of antimicrobials, such as certain peptides, have been observed to target cellular stress responses like the stringent response mediated by (p)ppGpp plos.org. Furthermore, antibiotics like clovibactin (B11933462) and penicillin G benzathine are known to disrupt bacterial cell wall synthesis by targeting peptidoglycan precursors or penicillin-binding proteins (PBPs), respectively, leading to cell lysis nih.govpatsnap.comdrugbank.com. These examples highlight common strategies employed by antibacterial compounds to compromise bacterial viability.

Elucidation of Molecular Interactions Leading to Antimicrobial Activity

The antimicrobial activity of anthraquinone-based compounds, including potentially this compound, is often linked to their molecular interactions with biomolecules. A significant area of study involves the interaction of anthraquinones with DNA. These compounds can bind to DNA through intercalation, where they insert themselves between DNA base pairs, or via groove binding, fitting into the DNA helix's grooves nih.govfrontiersin.orgresearchgate.netresearchgate.net. Such interactions can lead to DNA oxidative damage and the formation of charge-transfer states nih.gov. For example, anthraquinone-labeled DNA probes exhibit altered electrochemical properties upon binding, such as a cathodic shift in their reduction potential and a decrease in peak current, indicating specific molecular interactions frontiersin.org. Additionally, some anthraquinones have been implicated in inhibiting key enzymes like topoisomerase II, which is crucial for DNA replication and repair, thereby contributing to their cytotoxic effects researchgate.netnih.gov. The binding affinity of anthraquinones to DNA is also suggested to correlate with their cytotoxic potential nih.gov.

Analysis of Effects on Eukaryotic Cell Physiology

Direct research detailing the specific effects of this compound on eukaryotic cell physiology, such as the reversal of cAMP-induced morphological changes in glioma cells, was not found in the provided search results. However, some general observations exist for other anthraquinone (B42736) compounds. For instance, certain anthraquinones, such as emodin (B1671224) and aloe-emodin, have been reported to induce mitotic death in HeLa cells researchgate.net. Separately, benzyladenine (BA), a different compound, demonstrated effects on eukaryotic cell division, causing changes in mitotic activity and cell division abnormalities in shallot root-tip cells, though it showed no mutagenic activity in yeast, bacteria, or Chinese hamster fibroblast cells nih.gov. These findings provide context for how compounds within related chemical classes can influence eukaryotic cell processes, though direct parallels to this compound's specific effects on glioma cells are not established by this data.

Preclinical Biological Evaluation of Benzanthrin a in Vitro and Ex Vivo Studies

Antimicrobial Activity Profile Against Gram-Positive Bacterial Strains

Benzanthrin A, along with its related compound Benzanthrin B, has demonstrated significant antimicrobial activity. Research indicates that these quinone antibiotics are effective against a range of Gram-positive pathogenic bacteria nih.gov. Studies have shown that Benzanthrins A and B inhibited these bacterial strains, but they were found to be inactive against Gram-negative bacteria nih.gov. This selective activity profile suggests a specific mechanism of action targeting the cell wall or other essential components prevalent in Gram-positive organisms. While specific minimum inhibitory concentration (MIC) values against individual bacterial species are not detailed in the provided research findings, the classification of Benzanthrins A and B as antibacterial agents highlights their potential in combating Gram-positive bacterial infections researchgate.net.

Cytotoxicity and Antitumor Efficacy in Diverse Cancer Cell Lines

This compound has also been identified as possessing antitumor properties researchgate.net. While the specific mechanisms and efficacy against a broad spectrum of cancer cell lines are still under investigation, its classification as an antitumor agent suggests potential cytotoxic effects on neoplastic cells. The research findings indicate that this compound, as part of the Benzanthrin class, exhibits antitumor activity researchgate.net. However, detailed studies on its cytotoxicity across various human cancer cell lines, including specific IC50 values or comparative efficacy against different cancer types, are not comprehensively detailed in the available preclinical evaluation summaries for this compound itself.

Synergistic Effects with Other Bioactive Agents in Combination Therapies

Information regarding the synergistic effects of this compound when used in combination with other bioactive agents is not explicitly detailed in the provided research findings. While combination therapies are a critical area of drug development for enhancing efficacy and overcoming resistance in various therapeutic contexts, specific studies investigating this compound in such strategies have not been identified within the scope of this review.

Assessment of Selective Bioactivity in Complex Biological Systems

The assessment of this compound's selective bioactivity within complex biological systems, such as its interaction with host cells or its behavior in multi-component biological environments, is not a primary focus of the available preclinical data. The research primarily characterizes its direct antimicrobial and general antitumor activities. Therefore, specific findings related to its selectivity in complex systems, such as differential effects on healthy versus diseased tissues or specific cellular pathways in a broader biological context, are not provided.

Computational Chemistry and Molecular Modeling of Benzanthrin a

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum Mechanical (QM) calculations are fundamental for understanding the intrinsic properties of molecules, including their electronic structure and potential reactivity. These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve approximations of the Schrödinger equation to describe electron behavior within a molecule wiley-vch.deaps.orgrobocoast.euaps.orggatech.eduscirp.orgpurdue.eduresearchgate.netarxiv.org. For Benzanthrin A, QM calculations would provide insights into its electron distribution, bond characteristics, and energy levels, which are critical for predicting its chemical behavior and potential reaction pathways wiley-vch.deresearchgate.net.

DFT, for instance, uses the electron density to evaluate a system's energy wiley-vch.de. Ab initio methods, on the other hand, derive properties directly from fundamental quantum mechanical principles without empirical parameters aps.orgrobocoast.euaps.orgscirp.orgpurdue.edufrontiersin.org. These calculations can determine parameters such as the HOMO-LUMO energy gap, which is indicative of a molecule's stability and reactivity nanobioletters.com. While specific QM data for this compound is not provided, these techniques are standard for characterizing molecules, predicting reaction mechanisms, and understanding spectroscopic properties researchgate.netscm.comfrontiersin.org.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand Binding

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with other molecules, such as ligands or biological targets temple.edudovepress.commdpi.comnih.govbiorxiv.orgnih.govrsc.orgresearchgate.netcimap.res.innih.gov. MD simulations track the movement of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to observe how molecules change shape and interact in a simulated environment temple.edumdpi.comnih.govresearchgate.net.

For this compound, MD simulations could be employed to investigate its flexibility, preferred conformations, and how it interacts with potential binding partners. Understanding these dynamics is crucial for predicting how this compound might behave in complex biological systems or how it might bind to specific targets temple.edudovepress.commdpi.comnih.govrsc.orgcimap.res.in. These simulations can reveal dynamic processes that are not easily observable through static experimental methods temple.edunih.gov.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target, thereby estimating the binding affinity and interaction strength nanobioletters.comcimap.res.inijpras.comschrodinger.comnih.govdiva-portal.orgnottingham.ac.uk. This method involves fitting a ligand's 3D structure into the binding site of a target molecule, often a protein, to identify potential interactions and predict how strongly they will bind ijpras.comschrodinger.comnih.govdiva-portal.orgnottingham.ac.uk.

In the context of this compound, molecular docking could be used to predict its binding modes and affinities with various biological targets. This is a key step in structure-based drug design, helping to identify potential therapeutic applications by screening large libraries of compounds ijpras.comschrodinger.com. Docking studies can provide crucial information about the specific residues involved in binding and the nature of the interactions, such as hydrogen bonds or hydrophobic contacts nanobioletters.comnih.govdiva-portal.org.

Cheminformatics and Data Science Applications in this compound Research

Cheminformatics and data science play a vital role in organizing, analyzing, and interpreting chemical data, accelerating research in areas like drug discovery researchgate.netnih.govu-strasbg.frnih.govfrontiersin.org. These fields apply computational methods to chemical problems, focusing on the manipulation of structural information and the analysis of large datasets researchgate.netu-strasbg.fr.

For this compound, cheminformatics approaches can be used to:

Calculate Molecular Descriptors: Properties like LogP (3.28060 for this compound) and PSA (149.23000) can be computed, providing insights into its physicochemical characteristics lookchem.comnih.gov.

Data Analysis and Knowledge Discovery: Analyzing existing data on this compound or related compounds can reveal patterns and relationships relevant to its properties or potential applications researchgate.netnih.govu-strasbg.fr.

Quantitative Structure-Activity Relationship (QSAR) Studies: These studies can correlate structural features of this compound and its analogues with their biological activities or other properties nih.govu-strasbg.frresearchgate.net.

Virtual Screening: Cheminformatics tools facilitate the screening of large chemical libraries to identify compounds with desired properties, which can be applied to find potential drug candidates or materials schrodinger.comnih.govu-strasbg.fr.

Machine learning (ML) algorithms are increasingly integrated into these efforts, enhancing the prediction of drug properties, toxicity, and biological activities frontiersin.orgresearchgate.netmit.edubvp.commednexus.orgmdpi.com.

De Novo Design and Virtual Screening of this compound Analogues

De novo design and virtual screening are powerful computational strategies for discovering new molecules with optimized properties or novel functionalities. De novo design involves creating new molecular structures from scratch based on specific criteria, while virtual screening computationally evaluates large libraries of existing compounds to identify promising candidates schrodinger.comnih.govu-strasbg.fr.

For this compound, these techniques could be used to design and identify analogues with improved efficacy, altered pharmacokinetic profiles, or novel applications. By systematically modifying the structure of this compound or exploring chemical space around its core, researchers can computationally generate and screen potential derivatives. This process aims to discover compounds with enhanced binding affinities, better target specificity, or improved ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties schrodinger.comnih.govnih.govu-strasbg.frresearchgate.net. The goal is to accelerate the discovery of molecules that are superior to the parent compound for specific applications.

Advanced Analytical Methodologies for Benzanthrin a Research and Development

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analytical workflow for compounds like Benzanthrin A, enabling precise separation, identification, and quantification moravek.com. Its utility lies in assessing the purity of this compound, crucial for its biological activity and safety, and in quantifying its presence in various matrices. Standard HPLC protocols for similar anthraquinone (B42736) derivatives often involve reversed-phase C18 columns with mobile phases composed of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers, frequently incorporating formic acid for enhanced separation and detection cabidigitallibrary.orgresearchgate.net.

Application in this compound R&D:

Purity Assessment: HPLC methods are vital for determining the percentage purity of isolated this compound by separating it from synthesis byproducts, degradation products, or related impurities medwinpublishers.comsepscience.com. Purity is typically calculated based on the relative peak area of this compound compared to the total peak area.

Quantitative Analysis: For accurate determination of this compound concentrations in research samples, such as fermentation broths or biological extracts, validated HPLC methods coupled with UV or Photodiode Array (PDA) detectors are employed. Calibration curves, generated using known concentrations of this compound standards, are essential for reliable quantification researchgate.netresearchgate.net.

Impurity Profiling: HPLC facilitates the detection and quantification of impurities, which is critical for ensuring the quality and safety of this compound during its development moravek.commedwinpublishers.com.

Representative HPLC Data for Purity Profiling (Hypothetical):

ParameterValueUnitNotes
CompoundThis compoundN/ATarget Analyte
Stationary PhaseC18 Reversed-PhaseN/AStandard for anthraquinone analysis
Mobile PhaseAcetonitrile:Water (e.g., 70:30)v/vGradient elution may be optimized for complex samples
Flow Rate1.0mL/minTypical flow rate for analytical HPLC
Detection Wavelength450-500nmBased on typical absorption maxima for anthraquinone chromophores
Retention Time12.5minHypothetical; dependent on specific method parameters
Purity>98.5%Target purity for research and development
Major ImpuritiesImpurity X, Impurity Y%Identified and quantified by relative peak area
LOD (Impurity X)0.05%Limit of Detection for impurity analysis
LOQ (Impurity X)0.15%Limit of Quantification for impurity analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurity Analysis

While this compound itself, due to its complex glycosidic structure and high molecular weight, is not typically amenable to direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this technique is invaluable for identifying volatile impurities or byproducts generated during its synthesis or degradation. Furthermore, GC-MS can be employed to analyze volatile metabolites produced by the producing microorganism, Nocardia lurida, offering insights into biosynthetic pathways mdpi.cominformaticsjournals.co.inmdpi.comresearchgate.net.

Application in this compound R&D:

Impurity Identification: GC-MS can detect and identify volatile organic impurities present in raw materials or formed during synthesis, which could affect the quality of this compound.

Process Monitoring: The technique can monitor volatile byproducts formed during fermentation or purification processes of this compound.

Metabolite Profiling: GC-MS is useful for analyzing volatile metabolites from the microbial source of this compound, aiding in the understanding of its biosynthesis.

Representative GC-MS Data for Volatile Impurity Profiling (Hypothetical):

Compound NameCAS NumberRetention Time (min)Key Mass Fragments (m/z)Relative Abundance (%)Identification Confidence
Toluene108-88-35.291, 92, 7775High
Acetic Acid64-19-73.160, 43, 4592High
Unknown Impurity 1N/A8.9150, 105, 7715Moderate

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that combines the separation capabilities of liquid chromatography with the identification power of tandem mass spectrometry. This makes it exceptionally well-suited for analyzing complex mixtures and identifying metabolites of compounds like this compound, a natural product with a complex glycosidic structure mdpi.comresearchgate.netmdpi.comfda.govnih.govlcms.cznih.govresearchgate.netlcms.cz.

Application in this compound R&D:

Metabolite Identification: LC-MS/MS is critical for identifying metabolic products of this compound within biological systems or during degradation studies. Analysis of fragmentation patterns (MS/MS) and accurate mass measurements aids in the structural elucidation of these metabolites nih.govnih.gov.

Complex Mixture Analysis: In complex matrices such as fermentation broths or crude extracts, LC-MS/MS can effectively separate and identify this compound from other co-occurring compounds, facilitating its isolation and characterization.

Quantitative Analysis: The technique offers high sensitivity and selectivity for quantifying this compound and its metabolites, even at trace levels in intricate biological samples, often utilizing Multiple Reaction Monitoring (MRM) mdpi.commdpi.com.

Representative LC-MS/MS Data for Metabolite Identification (Hypothetical):

AnalytePrecursor Ion (m/z)Fragment Ion(s) (m/z)Retention Time (min)Proposed IdentityConfidence
This compound634.3473.2, 312.115.8This compoundHigh
Metabolite M1796.4634.3, 473.213.2This compound-HexHigh
Metabolite M2618.3457.1, 296.116.5This compound-OHModerate

Specialized Spectroscopic Methods for Real-Time Monitoring and Imaging in Biological Systems (e.g., Confocal Laser Scanning Microscopy with fluorescent derivatives)

Benzanthrone (B145504) derivatives, structurally related to this compound, are recognized for their fluorescent properties and have found applications as probes in bio-imaging, including Confocal Laser Scanning Microscopy (CLSM) researchgate.netmdpi.comresearchgate.netkazatu.edu.kz. If this compound or its derivatives exhibit suitable fluorescence, CLSM can be employed to visualize its localization, distribution, and dynamic behavior within biological systems, such as cells or tissues.

Application in this compound R&D:

Localization Studies: CLSM enables the determination of this compound's accumulation sites within cells or tissues, such as the cytoplasm, nucleus, or specific organelles.

Real-Time Monitoring: If this compound exhibits fluorescence changes in response to its environment or interactions, CLSM can monitor these dynamic processes in living biological systems.

Structural Visualization: The high-resolution imaging capabilities of CLSM allow for detailed visualization of this compound's morphological effects or interactions within biological contexts.

Representative CLSM Imaging Data (Qualitative):

Sample/ConditionImaging ProbeExcitation/Emission (nm)Localization PatternObservations
This compoundFluorescent derivative488/520-560Cytoplasmic VesiclesBright punctate staining within cellular structures
This compoundFluorescent derivative561/600-650Nuclear ExclusionMinimal staining observed in the cell nucleus

Hyphenated Techniques for Comprehensive Characterization (e.g., TG-DTA coupled with FTIR)

Hyphenated techniques, such as the coupling of Thermogravimetry-Differential Thermal Analysis (TG-DTA) with Fourier Transform Infrared (FTIR) spectroscopy, offer a comprehensive understanding of a compound's thermal stability, decomposition pathways, and the nature of evolved gases researchgate.netuctm.eduresearchgate.netshimadzu.com. For this compound, these methods are crucial for assessing its stability under thermal stress, which is important for its formulation, storage, and processing.

Application in this compound R&D:

Thermal Stability Assessment: TG-DTA can determine the temperature ranges at which this compound begins to decompose, thereby defining its thermal limits.

Decomposition Pathway Analysis: Coupling TG-DTA with FTIR allows for the identification of gaseous products released during thermal decomposition, offering insights into the breakdown mechanisms of this compound's complex structure, such as the loss of sugar moieties or degradation of the anthraquinone core.

Representative TG-DTA Coupled with FTIR Data (Hypothetical):

Temperature Range (°C)Mass Loss (%)DTA Event (°C)Evolved Gases (FTIR Identification)Interpretation
50-1505.2Endotherm (~70)H₂OLoss of adsorbed moisture
150-30015.5Exotherm (~250)CO₂, CO, H₂OInitial decomposition of glycosidic linkages
300-45025.8Exotherm (~380)CO, CO₂, H₂O, N-containing fragmentsDegradation of anthraquinone core and amine groups
>450RemainderBroad exothermCO, CO₂, N₂Char formation and complete carbonization

Compound List:

this compound

Benzanthrone

Emodin (B1671224)

Physcion

Alizarin

Ticarcillin

Penicillin G

Tetracyclines

Fluoroquinolones

Sulfonamides

Tylosin

Colistins

Bacitracin

Enramycin

Virginiamycin

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

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Reactant of Route 1
Benzanthrin A
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.